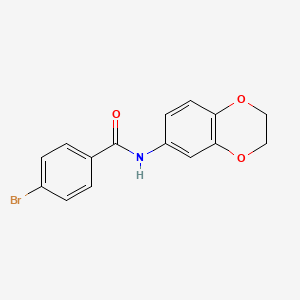

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Description

4-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin ring system. The benzodioxin moiety consists of a six-membered aromatic ring with two oxygen atoms at the 1,4-positions and two adjacent methylene groups (CH₂) at the 2,3-positions. The benzamide group is substituted with a bromine atom at the para position of the benzene ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways.

Properties

IUPAC Name |

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQIRJUIIBKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzamide group serves as an electron-deficient site, enabling substitution with nucleophiles.

Reduction Reactions

The carbonyl group in the benzamide and the benzodioxane ring can undergo reduction.

Oxidation Reactions

The benzodioxane ring is susceptible to oxidation, particularly at the ether linkages.

Hydrolysis Reactions

The amide bond and benzodioxane ring may hydrolyze under acidic or basic conditions.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions.

Key Observations:

-

Bromine Reactivity : The para-bromine acts as a versatile site for substitution, enabling diversification of the benzamide group.

-

Benzodioxane Stability : The ring is stable under mild conditions but degrades under strong oxidative or hydrolytic stress.

-

Amide Functionalization : Reduction and hydrolysis provide routes to amine or carboxylic acid derivatives.

Data for these reactions is extrapolated from structurally related benzodioxane and benzamide systems . Direct experimental studies on this specific compound remain limited, highlighting opportunities for further investigation.

Scientific Research Applications

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

Medicinal chemistry: Potential use as a lead compound for developing drugs targeting neurological disorders.

Biological studies: Investigation of its effects on various biological pathways and its potential as an enzyme inhibitor.

Industrial applications: Use in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxin moiety may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Several sulfonamide analogs sharing the 2,3-dihydro-1,4-benzodioxin-6-amine core have been synthesized and studied:

Example 1: N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 3)

- Structure : Features a 4-methylbenzenesulfonamide group instead of a benzamide.

- Activity: Antibacterial: Moderately active against E. coli (IC₅₀: 9.22 ± 0.70 μg/mL) but inactive against S. aureus and P. aeruginosa . Lipoxygenase Inhibition: Weak activity compared to derivatives with bulkier substituents (e.g., compound 5e with a 4-chlorobenzyl group showed stronger inhibition) .

Example 2: N-(4-Chlorobenzyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide (Compound 5e)

- Structure : Incorporates a 4-chlorobenzyl group on the sulfonamide nitrogen.

- Activity :

Benzamide Derivatives with Modified Substituents

Example 1: 3-(1-Azepanylsulfonyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide (Pakerine)

- Structure : Contains a sulfonyl-azepane group on the benzamide ring.

- Activity : Alleviates photorespiratory stress in plants by targeting AIM1 (a peroxisomal enzyme) at ≥10 µM concentrations .

- Key Difference : The azepanylsulfonyl group enhances solubility and target specificity in plant systems, unlike the bromine in the target compound .

Example 2: 4-[4-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-(2-Pyridinyl)-1H-Imidazol-2-yl]Benzamide (D4476)

- Structure : Includes an imidazole-pyridine hybrid substituent.

Anti-Inflammatory and Antihepatotoxic Analogs

Example 1: 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetic Acid

- Structure : A carboxylic acid derivative.

- Activity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema models .

Example 2: 3',4'-(1",4"-Dioxino)Flavone (Compound 4f)

- Structure : Flavone fused with a 1,4-dioxane ring.

- Activity : Antihepatotoxic activity against CCl₄-induced liver damage, similar to silymarin .

Comparison with Target Compound :

The benzamide group in the target compound may enable hydrogen bonding with biological targets, unlike the flavone or carboxylic acid derivatives, which rely on π-π stacking or ionic interactions.

Table 1: Key Properties of Selected Compounds

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine in the target compound may enhance electrophilicity, improving interactions with nucleophilic enzyme residues.

- Steric Effects : Bulkier substituents (e.g., chlorobenzyl in 5e) improve lipoxygenase inhibition by filling hydrophobic pockets .

Biological Activity

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H12BrN3O4 |

| Molecular Weight | 402.2 g/mol |

| LogP | 4.5845 |

| Polar Surface Area | 51.922 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes and interactions with cellular pathways. Notably, it has been shown to target cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of cholinesterase can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling and affecting various physiological processes .

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit promising antitumor properties. For instance, compounds related to this compound have been tested against various cancer cell lines. The results suggest that these compounds can induce apoptosis and inhibit cell proliferation in tumor cells.

Case Study:

In a study assessing the activity against different cancer cell lines (Huh7, Caco2, HCT116), it was found that certain benzamide derivatives demonstrated IC50 values below 10 µM, indicating significant potency against these cells .

Antimicrobial Activity

Another area of investigation is the antimicrobial efficacy of benzamide derivatives. Compounds similar to this compound have shown activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through microdilution assays, revealing that some derivatives could effectively inhibit bacterial growth at low concentrations .

Research Findings

A summary of significant findings from various studies is presented below:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzoyl chloride under dynamic pH control (pH ~10) using aqueous Na₂CO₃ to form the amide bond .

- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (room temperature to 80°C) to improve yield. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br absorption (~550–650 cm⁻¹) .

- ¹H NMR : Identify dihydrobenzodioxin protons (δ 4.2–4.5 ppm, OCH₂) and aromatic protons (δ 6.8–8.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Determine molecular conformation and hydrogen-bonding patterns (if single crystals are obtained) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodology :

- Antibacterial Assays : Use agar diffusion or microdilution methods (e.g., against E. coli or S. aureus) with ampicillin as a positive control .

- Enzyme Inhibition : Test inhibitory activity against lipoxygenase or cyclooxygenase via spectrophotometric monitoring of substrate conversion (e.g., linoleic acid oxidation at 234 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the benzamide or benzodioxin moiety via nucleophilic aromatic substitution or cross-coupling reactions .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Validate predictions via IC₅₀ comparisons in biological assays .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Methodology :

- Re-evaluate Computational Models : Check basis sets (e.g., B3LYP/6-31G**) and solvent effects in DFT calculations .

- Experimental Cross-Validation : Repeat synthesis under inert conditions (e.g., argon) to rule out oxidation side reactions. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What factorial design approaches are effective for optimizing reaction parameters in scaled-up synthesis?

- Methodology :

- 2³ Factorial Design : Vary pH (8–12), temperature (40–80°C), and solvent polarity (DMF vs. acetonitrile). Analyze yield and purity via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Use Central Composite Design to model nonlinear interactions between variables (e.g., catalyst loading vs. reaction time) .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction simulation and process automation?

- Methodology :

- Multi-physics Modeling : Simulate heat/mass transfer in batch reactors using COMSOL to predict optimal stirring rates and cooling profiles .

- Machine Learning Integration : Train models on historical reaction data (e.g., yields, impurities) to recommend condition adjustments in real-time .

Methodological Notes

- Data Validation : Always cross-check spectral data with literature (e.g., Acta Crystallographica for crystal structures ).

- Ethical Compliance : Ensure all biological testing adheres to institutional biosafety protocols. Compounds are for in vitro use only .

- Computational Best Practices : Archive input files (e.g., Gaussian .gjf) and raw spectral data in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.